5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid
Description
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring system. Key structural features include:
- A fluorine atom at the 5th position, enhancing lipophilicity and metabolic stability.
- A methyl group at the 3rd position, influencing steric and electronic properties.
- A carboxylic acid group at the 7th position, enabling hydrogen bonding and solubility modulation.
Properties
Molecular Formula |
C9H6FNO4 |
|---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6FNO4/c1-11-6-3-4(10)2-5(8(12)13)7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
InChI Key |
ATGFBVRSFUWPFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2OC1=O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The process includes several steps:
Formation of the Benzoxazole Ring: The initial step involves the reaction of 2-aminophenol with a suitable fluorinated reagent under acidic conditions to form the benzoxazole ring.
Oxidation: The compound is then oxidized to introduce the oxo group at the 2-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 7-position through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxo groups, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid with structurally related benzoxazole derivatives:
| Compound Name | Substituent Positions & Groups | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | Fluorine (5th), Carboxylic acid (6th) | C₉H₆FNO₄ | Carboxylic acid position alters electronic distribution and target binding . |
| 7-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid | Fluorine (7th), Carboxylic acid (6th) | C₉H₆FNO₄ | Fluorine position impacts steric interactions and metabolic stability . |
| 5-Chloro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid | Chlorine (5th) instead of fluorine | C₉H₆ClNO₄ | Chlorine increases molecular weight and alters reactivity compared to fluorine . |
| Methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate | Methyl ester at 7th position (vs. carboxylic acid) | C₉H₆FNO₄ | Esterification reduces solubility but enhances cell permeability . |
Chemical and Physical Properties
- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine, which increases lipophilicity but may reduce target selectivity .
- Carboxylic Acid vs. Ester : The free carboxylic acid group improves water solubility and ionic interactions, whereas the methyl ester (e.g., in ’s compound) enhances membrane permeability but requires enzymatic hydrolysis for activation .
Biological Activity
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Its unique structure, characterized by a fluorine atom and a carboxylic acid group, positions it as a potential candidate for various biological applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.
- Molecular Formula : C9H6FNO4
- Molecular Weight : 211.15 g/mol
- IUPAC Name : this compound
The compound's structure facilitates interactions with biological targets, making it an interesting subject for pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival.
Anticancer Properties
The anticancer activity of this compound has been a focal point in recent studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including:
These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.
The biological activity of this compound is largely attributed to its ability to interact with cellular targets. It has been shown to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, the compound may inhibit enzymes involved in DNA replication or repair, thus preventing cancer cell proliferation.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner by increasing caspase 3/7 activity.
- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing significant inhibition rates compared to control groups. The results highlighted its potential as a therapeutic agent against infections caused by resistant bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
